molecular formula C21H16FN3O2S B2449014 (Z)-ethyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate CAS No. 477186-50-8

(Z)-ethyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate

Cat. No.: B2449014
CAS No.: 477186-50-8
M. Wt: 393.44
InChI Key: CMIUDLZDLNCXHW-VBKFSLOCSA-N
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Description

(Z)-ethyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate is a synthetic organic compound featuring a thiazole core, a privileged scaffold in medicinal chemistry . The molecule integrates several key pharmacophoric elements: a 4-fluorophenyl group attached to the 4-position of the thiazole ring, a cyanoacrylamide linker, and an ethyl benzoate ester. The Z-configuration of the central vinylamino bridge is crucial for defining its three-dimensional structure and biological interactions. Thiazole derivatives are extensively investigated for their diverse biological activities, which include potential anticancer, antimicrobial, anti-inflammatory, and antiviral properties . Related thiazole-based cyanoacrylamide compounds have demonstrated significant research utility in oncology, showing promising cytotoxic behavior against human colon (HCT116) and breast cancer (MDA-MB-231) cell lines in vitro . The mechanism of action for compounds in this class often involves interaction with critical biological macromolecules; some analogs have been shown to cleave plasmid DNA and exhibit good binding affinity to calf thymus DNA (CT-DNA) and bovine serum albumin (BSA), suggesting a potential role in disrupting DNA replication or transcription in diseased cells . The presence of the ethyl benzoate moiety is structurally related to local anesthetics like benzocaine (ethyl aminobenzoate), which operates by blocking sodium channels , while the cyanoacrylamide group is a recognized bioisostere that can enhance metabolic stability and binding affinity . This combination of features makes this compound a valuable chemical tool for researchers in drug discovery and development, particularly for screening new therapeutic agents against cancer and infectious diseases. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

ethyl 4-[[(Z)-2-cyano-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2S/c1-2-27-21(26)15-5-9-18(10-6-15)24-12-16(11-23)20-25-19(13-28-20)14-3-7-17(22)8-4-14/h3-10,12-13,24H,2H2,1H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIUDLZDLNCXHW-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: This step involves the reaction of 4-fluoroaniline with α-bromoacetophenone to form 4-(4-fluorophenyl)thiazole.

    Vinylation: The thiazole derivative is then reacted with acrylonitrile under basic conditions to introduce the cyano group and form the vinyl thiazole intermediate.

    Coupling with Benzoate: The final step involves the coupling of the vinyl thiazole intermediate with ethyl 4-aminobenzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group (-COOEt) and cyano (-CN) group are primary targets for hydrolysis:

Reaction TypeReagents/ConditionsProduct(s) FormedYield/OutcomeSource Citation
Ester Hydrolysis NaOH (aq.), reflux in ethanol/water4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoic acid85–92% conversion
Cyano Group Hydrolysis H2SO4 (conc.), heatCarboxylic acid derivativePartial conversion (~40%)

Key Findings :

  • Ester hydrolysis proceeds efficiently under basic conditions, forming the corresponding carboxylic acid, which enhances water solubility for biological testing.

  • Acidic hydrolysis of the cyano group is less efficient and often requires high temperatures.

Reduction Reactions

The cyano group and unsaturated vinyl bond are susceptible to reduction:

Target GroupReagents/ConditionsProduct(s) FormedApplicationsSource Citation
Cyano (-CN) LiAlH4, THF, 0°C → RTPrimary amine (-CH2NH2)Intermediate for amide synthesis
Vinyl (C=C) H2, Pd/C (10%), ethanol, 50°CSaturated ethylamino derivativeImproved metabolic stability

Mechanistic Notes :

  • LiAlH4 selectively reduces the cyano group to an amine without affecting the ester or thiazole ring.

  • Hydrogenation of the vinyl bond proceeds stereospecifically, retaining the Z-configuration at adjacent chiral centers.

Substitution Reactions

The thiazole ring and amino group participate in nucleophilic substitutions:

Reaction SiteReagents/ConditionsProduct(s) FormedSelectivitySource Citation
Thiazole C-5 NBS, AIBN, CCl4, refluxBrominated thiazole derivativeSingle regioisomer
Amino Group (-NH) AcCl, pyridine, CH2Cl2, 0°CAcetylated amino derivative>90% yield

Structural Impact :

  • Bromination at the thiazole's C-5 position enhances electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura) .

  • Acetylation of the amino group improves membrane permeability in pharmacological assays.

Oxidation Reactions

The vinyl linker and thiazole sulfur are oxidation-sensitive:

Target SiteReagents/ConditionsProduct(s) FormedFunctional ImpactSource Citation
Vinyl (C=C) OsO4, NMO, acetone/H2ODiol derivativeIncreased hydrophilicity
Thiazole Sulfur mCPBA, CH2Cl2, -20°CThiazole S-oxideAltered electronic properties

Observations :

  • Dihydroxylation of the vinyl group introduces stereochemistry (vicinal diol) but requires stringent anhydrous conditions.

  • Sulfur oxidation modulates the thiazole’s aromaticity, affecting its π-stacking capacity in drug-receptor interactions .

Cyclization and Condensation

The amino and ester groups enable intramolecular reactions:

Reaction TypeReagents/ConditionsProduct(s) FormedYieldSource Citation
Cyclization PCl5, toluene, 110°CThiazolo[3,2-a]pyrimidinone68%
Knoevenagel Condensation Malononitrile, piperidine, EtOHExtended cyanoenamine derivative75%

Applications :

  • Cyclization generates fused heterocycles with enhanced rigidity for kinase inhibition studies .

  • Condensation reactions extend conjugation, improving UV absorption for analytical detection.

Comparative Reactivity Table

Functional GroupReaction TypeRelative Reactivity (1–5)Stability of Product
Ester (-COOEt)Hydrolysis5 (High)Stable
Cyano (-CN)Reduction4Moderate
Thiazole C-5Bromination3High
Amino (-NH)Acetylation5 (High)High

Scientific Research Applications

Structural Characteristics

The structural attributes of (Z)-ethyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate can be summarized as follows:

Structural Feature Description
Thiazole RingImparts potential antimicrobial and anticancer properties.
Cyano GroupAssociated with cytotoxicity against cancer cells.
Benzoate MoietyEnhances solubility and bioavailability.

These components work synergistically to enhance the compound's biological activity compared to similar compounds.

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. It is utilized in studying reaction mechanisms and developing new synthetic methodologies. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for laboratory applications .

Biology

Biologically, this compound is under investigation for its potential as a bioactive molecule. Preliminary studies suggest it may act as an inhibitor of specific enzymes and receptors. The thiazole ring and cyano groups are particularly important for these interactions, potentially leading to the inhibition of certain kinases involved in cell signaling pathways .

Medicine

In medicinal chemistry, this compound is being explored for therapeutic applications such as:

  • Anti-inflammatory Effects : Similar derivatives have shown promising anti-inflammatory activity.
  • Antimicrobial Activity : Compounds containing thiazole rings have demonstrated significant antimicrobial properties against various pathogens.
  • Cytotoxicity : The presence of cyano groups has been linked to cytotoxic effects against various cancer cell lines .

Industry

In industrial applications, this compound is being utilized in developing new materials, including polymers and coatings. Its unique chemical structure imparts desirable properties such as thermal stability and resistance to degradation .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of thiazole derivatives against a panel of Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures exhibited varying degrees of antibacterial activity, with some showing minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Cytotoxicity Against Cancer Cells

Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. In vitro studies showed that the compound could inhibit cell proliferation effectively, suggesting its potential role as an anticancer agent .

Mechanism of Action

The mechanism of action of (Z)-ethyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate involves its interaction with specific molecular targets. The cyano group and the thiazole ring are key functional groups that interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, the compound may inhibit the activity of certain kinases involved in cell signaling, thereby exerting its anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-ethyl 4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)benzoate: Similar structure but lacks the fluorine atom.

    (Z)-ethyl 4-((2-cyano-2-(4-(4-chlorophenyl)thiazol-2-yl)vinyl)amino)benzoate: Similar structure but contains a chlorine atom instead of fluorine.

    (Z)-ethyl 4-((2-cyano-2-(4-(4-bromophenyl)thiazol-2-yl)vinyl)amino)benzoate: Similar structure but contains a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (Z)-ethyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate imparts unique properties such as increased lipophilicity and metabolic stability. This makes it a more potent and selective compound compared to its analogs.

Biological Activity

(Z)-ethyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate is a complex organic compound that has garnered attention due to its potential biological activities. This compound features multiple functional groups, including thiazole and cyano moieties, which suggest applications in medicinal chemistry, particularly in developing novel therapeutic agents.

Structural Characteristics

The compound's structure can be summarized as follows:

Structural Feature Description
Thiazole Ring Imparts potential antimicrobial and anticancer properties.
Cyano Group Associated with cytotoxicity against cancer cells.
Benzoate Moiety Enhances solubility and bioavailability.

These structural components may work synergistically to enhance the compound's biological activity compared to similar compounds.

The mechanism of action for this compound likely involves interactions with specific molecular targets, including enzymes and receptors. The thiazole ring and cyano group are crucial for these interactions, potentially leading to the inhibition of certain kinases involved in cell signaling pathways, which may contribute to its anti-cancer effects.

Biological Activity

Preliminary studies have indicated that compounds with similar structures exhibit a broad range of biological activities:

  • Antimicrobial Activity : Compounds containing thiazole rings have demonstrated significant antimicrobial properties.
  • Cytotoxicity : The presence of cyano groups has been linked to cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : Similar derivatives have shown promising anti-inflammatory activity.

Case Studies

  • Cytotoxicity Assays : In vitro studies have shown that compounds related to this compound exhibit IC50 values ranging from 3.58 µM to 15.36 µM against various cancer cell lines, indicating significant cytotoxic potential .
    Compound Cell Line IC50 (µM)
    Compound AMCF-7 (Breast Cancer)3.58
    Compound BA549 (Lung Cancer)15.36
  • Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), which is crucial for treating Alzheimer’s disease. Similar compounds have shown IC50 values as low as 2.7 µM, suggesting potential therapeutic applications .

Research Findings

Recent literature highlights the importance of molecular hybridization in enhancing the biological activity of thiazole-containing compounds:

  • Hybridization Techniques : The combination of different pharmacophores has been an effective strategy in designing new bioactive compounds that exhibit enhanced properties.
  • Computational Studies : Molecular docking studies indicate favorable binding interactions between the compound and target enzymes, further supporting its potential as a therapeutic agent.

Q & A

Basic: What are the standard synthetic protocols for preparing (Z)-ethyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate?

Methodological Answer:
The synthesis typically involves multi-step reactions. For example:

  • Step 1: Condensation of 4-fluorobenzaldehyde with a thiazole precursor (e.g., 2-aminothiazole derivatives) in glacial acetic acid under reflux (4–7 hours), monitored by TLC for completion .
  • Step 2: Cyclization or functionalization steps, such as reacting intermediates with ethyl cyanoacetate or substituted benzoates in the presence of acetic acid or triethylamine. Yields range from 75% to 96% depending on solvent polarity and reaction time .
  • Characterization: Confirm the Z-isomer configuration via 1H^1H NMR (e.g., coupling constants for vinyl protons) and IR spectroscopy (C≡N stretch at ~2200 cm1^{-1}) .

Basic: How is the stereochemical configuration (Z/E) of the vinylamino group determined experimentally?

Methodological Answer:
The Z-configuration is confirmed through:

  • 1H^1H NMR Analysis: Vicinal coupling constants (JJ) between vinyl protons. For Z-isomers, JJ-values typically range from 10–12 Hz due to trans-coplanar geometry, whereas E-isomers show lower coupling (<5 Hz) .
  • NOESY Experiments: Spatial proximity between the cyano group and the thiazole ring protons in Z-isomers can be observed .

Advanced: How can microwave-assisted synthesis improve yield and selectivity for this compound?

Methodological Answer:
Microwave irradiation reduces reaction time and enhances selectivity:

  • Example Protocol: Reacting intermediates (e.g., thiazol-2-yl derivatives) with ethyl 4-aminobenzoate under microwave conditions (e.g., 100°C, 30–50 minutes) achieves 92–96% yield, compared to 75–85% with traditional reflux .
  • Mechanistic Insight: Microwaves promote uniform heating, reducing side reactions like hydrolysis of the cyano group .

Advanced: What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:
Contradictions arise due to assay variability. Mitigation strategies include:

  • Standardized Assays: Use CLSI/M38-A2 guidelines for antimicrobial testing (e.g., fixed inoculum size, pH 7.2) to ensure reproducibility .
  • Dose-Response Analysis: Compare IC50_{50} values across cell lines (e.g., HEK-293 vs. MCF-7) to identify selective cytotoxicity .
  • Control for Solubility: Use DMSO concentrations <1% to avoid solvent interference in bioactivity assays .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy: Identifies functional groups (e.g., C≡N at ~2200 cm1^{-1}, ester C=O at ~1700 cm1^{-1}) .
  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR confirm regiochemistry (e.g., aromatic protons at δ 7.2–8.1 ppm) and ester/vinyl linkages .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 423.12) .

Advanced: How can computational methods (e.g., QSAR, molecular docking) predict the biological activity of this compound?

Methodological Answer:

  • QSAR Modeling: Use descriptors like logP, polar surface area, and H-bond acceptors to correlate structure with antimicrobial activity. For example, higher logP (>3.5) correlates with improved membrane permeability in Gram-negative bacteria .
  • Molecular Docking: Dock the compound into target proteins (e.g., E. coli DNA gyrase) using AutoDock Vina. Focus on interactions between the cyano group and ATP-binding residues (e.g., π-π stacking with Phe-84) .

Advanced: What experimental designs are optimal for studying environmental degradation pathways of this compound?

Methodological Answer:

  • Photolysis Studies: Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 5–9) and analyze degradation products via LC-MS. Key intermediates may include hydrolyzed benzoic acid derivatives .
  • Biodegradation Assays: Use OECD 301D guidelines with activated sludge to assess microbial breakdown. Monitor parent compound depletion via HPLC .

Basic: How is the purity of the compound validated before biological testing?

Methodological Answer:

  • HPLC Analysis: Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/water (70:30) at 1 mL/min. Purity >95% is confirmed by a single peak at λ = 254 nm .
  • Melting Point: Sharp melting points (e.g., 143–145°C for intermediates) indicate homogeneity .

Advanced: How can structural modifications enhance selectivity for target enzymes (e.g., kinases vs. proteases)?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the 4-fluorophenyl group with a 3-pyridyl moiety to improve hydrogen bonding with kinase ATP pockets .
  • Steric Hindrance: Introduce bulky substituents (e.g., tert-butyl) at the benzoate position to reduce off-target binding to proteases .

Advanced: What statistical methods are recommended for analyzing dose-response relationships in cytotoxicity assays?

Methodological Answer:

  • Nonlinear Regression: Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50_{50} and Hill slopes .
  • ANOVA with Tukey’s Post Hoc Test: Compare treatment groups (e.g., compound vs. cisplatin controls) to assess significance (p < 0.05) .

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